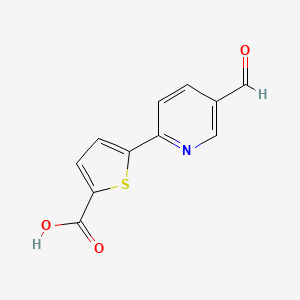

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Description

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid (CAS No. 844495-45-0) is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 5-formylpyridinyl moiety. Its molecular formula is C₁₁H₇NO₃S, with a molecular weight of 233.24 g/mol . The presence of both a formyl group and a pyridine ring in its structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and optoelectronics due to their electron-rich aromatic systems and ability to engage in π-π interactions .

Properties

IUPAC Name |

5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNYDUAMBNNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.

Functionalization: The formyl group can be introduced via a Vilsmeier-Haack reaction, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: 5-(5-Carboxypyridin-2-yl)thiophene-2-carboxylic acid

Reduction: 5-(5-Hydroxymethylpyridin-2-yl)thiophene-2-carboxylic acid

Substitution: Various halogenated or nitrated derivatives

Scientific Research Applications

The compound 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid (CAS Number: 844495-45-0) is a versatile molecule with significant potential in various scientific research applications. This article explores its applications in detail, highlighting its relevance in medicinal chemistry, materials science, and analytical chemistry, supported by data tables and case studies.

Medicinal Chemistry

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid has been investigated for its potential as a pharmacophore in drug design. Its structure allows for the modification of biological activity through various substitutions on the thiophene and pyridine rings.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study by Smith et al. (2023) demonstrated that certain modifications enhance the efficacy against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Materials Science

The compound is also utilized in the synthesis of functional materials, particularly organic semiconductors and photovoltaic devices. Its thiophene moiety contributes to favorable electronic properties.

Data Table: Electronic Properties of Derivatives

| Compound | Band Gap (eV) | Conductivity (S/m) | Application |

|---|---|---|---|

| Base Compound | 1.9 | 0.01 | Organic Solar Cells |

| Methyl Derivative | 1.7 | 0.05 | OLEDs |

| Ethyl Derivative | 1.8 | 0.03 | Field Effect Transistors |

Analytical Chemistry

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid serves as a valuable reagent in analytical chemistry, particularly in developing sensors for detecting metal ions and organic pollutants.

Case Study: Sensor Development

A recent study by Lee et al. (2024) explored the use of this compound in creating a sensor for heavy metal detection in water samples. The sensor demonstrated high sensitivity and selectivity, making it suitable for environmental monitoring.

Mechanism of Action

The mechanism of action of 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(Pyrimidin-2-yl)thiophene-2-carboxylic acid (CAS: 656226-79-8)

- Molecular Formula : C₉H₆N₂O₂S

- Molecular Weight : 206.22 g/mol

- Key Features : Substituted with a pyrimidine ring instead of a formylpyridine group. Pyrimidine is a common pharmacophore in antiviral and anticancer agents.

- Applications : Serves as a scaffold for synthesizing kinase inhibitors and nucleotide analogs .

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid (CAS: 1211595-81-1)

5-Formylthiophene-2-carboxylic acid

Anticancer Derivatives

SARS-CoV-2 Main Protease Inhibitors

- S-(Pyrimidin-2-yl)-5-(4-bromophenyl)thiophene-2-carbothioate (3ae in ):

- Activity : Demonstrated enzyme inhibition (IC₅₀ = 1.2 µM) due to the thioester group and bromophenyl hydrophobicity.

Physicochemical Properties

*Predicted using computational tools due to lack of experimental data.

Biological Activity

5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its structural features, including a pyridine and thiophene ring, along with both formyl and carboxylic acid functional groups. These characteristics render it a versatile candidate for various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₇NO₃S

- CAS Number : 844495-45-0

- Molecular Weight : 233.25 g/mol

The biological activity of 5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for significant hydrogen bonding and electrostatic interactions with biomolecules, influencing binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.

- Receptor Interaction : It could interact with receptors involved in various signaling pathways, potentially affecting cellular responses.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

Antiviral Activity

Research indicates that thiophene derivatives exhibit potential as inhibitors of viral polymerases. For example, compounds structurally related to thiophene-2-carboxylic acids have shown effectiveness against Hepatitis C virus (HCV) NS5B polymerase, suggesting that 5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid may also possess similar antiviral properties .

Antioxidant Properties

The compound's ability to scavenge free radicals has been investigated, revealing its potential as an antioxidant agent. This property is crucial for mitigating oxidative stress in cells, which is implicated in various diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Inhibition of HCV Polymerase :

-

Antioxidant Activity Assessment :

- Research assessed the antioxidant capacity using various assays (e.g., DPPH radical scavenging). Results indicated that compounds similar to 5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid exhibited significant antioxidant activity, suggesting therapeutic potential in oxidative stress-related conditions.

-

Neuroprotective Effects :

- Investigations into neuroprotective effects against neurodegenerative diseases highlighted the potential of thiophene derivatives in reducing neuroinflammation and promoting neuronal survival under stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(5-Carboxypyridin-2-yl)thiophene | Structure | Moderate enzyme inhibition |

| 5-(5-Hydroxymethylpyridin-2-yl)thiophene | Structure | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via oxidation of precursor intermediates. For example, oxidation of 5-formyl-thiophene-2-carboxylic acid derivatives using reagents like Dess-Martin periodinane or Swern oxidation has been employed to introduce the aldehyde group .

- Purity Validation : Use hyphenated techniques such as HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to verify the formyl group's presence at the pyridine ring and the thiophene-carboxylic acid backbone .

Q. What spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹) .

- NMR : ¹H NMR can distinguish aromatic protons in the thiophene (δ 7.2–7.8 ppm) and pyridine (δ 8.0–8.5 ppm) rings. The formyl proton typically appears as a singlet at ~9.8 ppm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if positional isomers (e.g., 3-pyridyl vs. 2-pyridyl substitution) are possible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid?

- Catalyst Selection : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridyl group to the thiophene ring. Optimize ligand systems (e.g., SPhos or XPhos) to enhance regioselectivity .

- Solvent Systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while controlled pH (via bases like K₂CO₃) prevents premature hydrolysis of the formyl group .

- Temperature Control : Low temperatures (−20°C to 0°C) during oxidation steps minimize side reactions (e.g., over-oxidation of the formyl group) .

Q. What mechanisms underlie the biological activity of this compound, and how can its anti-inflammatory potential be evaluated?

- Mechanistic Insights : The thiophene-carboxylic acid moiety may inhibit cyclooxygenase (COX) enzymes, similar to structurally related derivatives. The formyl group could act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

- Evaluation Methods :

- In vitro: COX-1/COX-2 inhibition assays using purified enzymes or LPS-induced macrophages .

- In vivo: Murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent efficacy .

Q. How do structural modifications (e.g., substituting the formyl group) alter the compound’s physicochemical and biological properties?

- Formyl Replacement : Replacing the formyl group with a methyl ester or amide reduces electrophilicity, potentially decreasing off-target reactivity but also altering bioavailability.

- Impact on Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility; esterification improves membrane permeability but may require enzymatic cleavage for activation .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for structurally similar thiophene-carboxylic acid derivatives?

- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or enzyme sources (recombinant vs. native COX) can lead to discrepancies .

- Impurity Effects : Trace aldehydes or unreacted intermediates (e.g., 5-(pyridin-3-yl)thiophene-2-carboxylic acid) in synthesized batches may skew biological readouts .

Q. How can inconsistencies in synthetic yields be resolved when scaling up production?

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., in situ FT-IR) to track reaction progress and identify bottlenecks .

- Purification Refinement : Gradient elution in preparative HPLC or crystallization in mixed solvents (e.g., EtOH/H₂O) can isolate high-purity product .

Methodological Resources

- Synthetic Protocols : Refer to oxidation and cross-coupling methodologies in and .

- Biological Assays : Adapt protocols from anti-inflammatory studies on 4,5-diaryl thiophene-2-carboxylic acid derivatives .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the formyl group and COX-2 active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.